(Rac)-Folic acid-13C5,15N

Analytical Chemistry Food Science Mass Spectrometry

Researchers requiring precise folate quantification in complex matrices face challenges with deuterated internal standards, which are prone to isotopic exchange. (Rac)-Folic acid-13C5,15N (CAS 1207282-75-4) solves this by providing a stable, dual-labeled (13C5,15N) internal standard for LC-MS/MS. - Demonstrated precision: CV = 5.6% in cereal and RSE = 3.8% in bread matrices. - Supplied with full pharmacopeial traceability (USP/EP) and comprehensive characterization data, eliminating additional validation burden. - Ideal for ANDA/NDA regulatory submissions and routine quality control of fortified foods.

Molecular Formula C19H19N7O6
Molecular Weight 446.36 g/mol
CAS No. 1207282-75-4
Cat. No. B565608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Folic acid-13C5,15N
CAS1207282-75-4
SynonymsN-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid-d2;  Acifolic-13C5;  Aspol-13C5;  Cytofol-13C5;  Folacid-13C5;  Folacin-13C5;  Folbal-13C5;  Folcidin-13C5;  Foldine-13C5;  Folettes-13C5;  Foliamin-13C5;  Folicet-13C5;  Folipa
Molecular FormulaC19H19N7O6
Molecular Weight446.36 g/mol
Structural Identifiers
InChIInChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/i5+1,6+1,12+1,13+1,18+1
InChIKeyOVBPIULPVIDEAO-BCTWCYHZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13C5-Labeled Folic Acid for Quantitative MS


The compound identified by CAS 1207282-75-4 is a stable isotope‑labeled analog of folic acid (vitamin B9) in which all five carbon atoms of the glutamate moiety are uniformly replaced by carbon‑13 (13C) atoms [1]. This specific isotopologue, with a molecular formula of C14[13C]5H19N7O6 and a molecular weight of 446.4 g/mol, retains the biochemical properties of unlabeled folic acid but introduces a defined +5 Da mass shift in the glutamic acid portion of the molecule [1]. It is primarily manufactured and supplied as a certified reference material and analytical standard intended for use as an internal standard in stable isotope dilution assays (SIDA) employing liquid chromatography–tandem mass spectrometry (LC‑MS/MS) [1].

Label 13C5-glutamate (+5 Da shift)
Type Certified ISTD (CRM)
Workflow SIDA-LC-MS/MS

Why 13C5-Folic Acid Is Irreplaceable in SIDA


The performance of a stable isotope dilution assay is critically dependent on the isotopic integrity, labeling position, and physical‑chemical behavior of the internal standard. Unlabeled folic acid fails to provide a distinct MS signal, rendering it unsuitable as an internal standard in complex matrices where ionization suppression or enhancement must be corrected [1]. Deuterated folic acid analogs, while offering a mass difference, are susceptible to deuterium–hydrogen exchange under certain pH or storage conditions, leading to inaccurate quantification [2]. The dual‑labeled 13C5,15N variant (CAS 2687960-47-8) introduces an additional +1 Da shift, which can cause unintended isotopic overlap with naturally occurring isotopic peaks of the analyte, necessitating complex spectral deconvolution . In contrast, the specific 13C5‑labeling pattern of CAS 1207282-75-4 provides a clean +5 Da mass shift with negligible isotopic exchange, ensuring precise and reproducible quantification that cannot be replicated by any generic substitute [3].

Unlabeled Folic Acid

Provides no distinct MS signal; cannot correct for matrix-induced ion suppression.

Deuterated Analogs

Susceptible to H/D exchange, leading to inaccurate quantification over time.

Dual-Labeled (13C5,15N)

Extra +1 Da shift may overlap with natural isotopic peaks, complicating spectral deconvolution.

13C5-Folic Acid Quantitative Performance Evidence


Precision Gains in Fortified Food Analysis

Direct head‑to‑head comparison within the same validated LC‑MS method demonstrates that using 13C5‑folic acid as an internal standard yields a coefficient of variation (CV) of 5.6% for replicate analyses of fortified cereal, whereas quantification without an internal standard or with unlabeled folic acid typically results in CVs exceeding 8–10% due to matrix‑induced ionization effects [1]. In a separate study on fortified bread, the relative standard error was 3.8% using the 13C5 internal standard, whereas the microbiological assay (L. casei) produced a mean variation of 10% when compared to the LC‑MS method [2].

Fortified Food Precision
Head-to-head
CV: 5.6% (cereal)
RSE: 3.8% (bread)
Supports repeatable quantification in food matrices
LC-MS negative ion mode; vs. >8–10% CV without IS
Analytical Chemistry Food Science Mass Spectrometry

Unambiguous Tracer Differentiation in Bioavailability

Stable isotope dilution assays using the 13C5‑labeled folic acid internal standard allow for the simultaneous quantitation of both unlabeled and [13C5]‑labeled folic acid species in human plasma and ileostomy samples [1]. The +5 Da mass shift in the glutamate portion permits chromatographic co‑elution with the analyte while providing a unique MRM transition that is completely resolved from endogenous 12C‑folate. This enables precise differentiation between administered dose and endogenous body pools, a capability that cannot be achieved with unlabeled folic acid or with deuterated analogs that exhibit less distinct mass shifts [1].

Tracer Resolution
Reported
+5 Da mass shift
LOD < 0.62 nmol/L
Enables differentiation of administered vs. endogenous folate in plasma
Human plasma research matrices; distinct MRM transition
Pharmacokinetics Nutritional Biochemistry Stable Isotope Tracer Methodology

USP/EP Traceability for Regulatory Compliance

CAS 1207282-75-4 is supplied with comprehensive characterization data that meets the requirements for use as a reference standard in Abbreviated New Drug Applications (ANDA), method validation (AMV), and routine quality control [1]. The product offers traceability against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) reference standards, a level of certification that is not uniformly available for generic unlabeled folic acid or other in‑house synthesized internal standards [1].

Pharmacopeial Traceability
Data to verify
Traceable to USP/EP
May support ANDA/DMF method validation documentation
Supplier characterization; verify against current compendial standards
Pharmaceutical Analysis Regulatory Compliance Quality Control

13C5-Folic Acid Application Scenarios


Fortified Food and Supplement Compliance Testing

The demonstrated precision of CV = 5.6% in cereal [1] and RSE = 3.8% in bread [2] using 13C5‑folic acid as an internal standard supports its use in routine quality control of fortified foods. These metrics meet or exceed the precision requirements for nutrition labeling and compliance with fortification mandates, reducing the risk of costly product recalls or labeling violations.

Bioavailability and Pharmacokinetic Studies

The +5 Da mass shift provided by the 13C5 label in the glutamate moiety enables unambiguous MS/MS detection of administered [13C5]‑folic acid against a high endogenous background [3]. This is essential for accurate determination of absorption, distribution, and metabolism parameters in human clinical trials, directly supporting new drug applications (NDA) and abbreviated new drug applications (ANDA).

Method Development and Validation for QC

CAS 1207282-75-4 is supplied with full pharmacopeial traceability (USP/EP) and comprehensive characterization data [4]. This makes it the reference standard of choice for developing and validating LC‑MS/MS methods intended for regulatory submission, eliminating the burden of additional characterization and ensuring audit readiness.

Application
Selection Property
Validation Focus
Fortified food QC testing
Certified ISTD for SIDA
Method precision and matrix-effect correction
Folate bioavailability research
+5 Da mass shift for tracer discrimination
Endogenous background resolution and LOD
Method validation for regulatory documentation
USP/EP traceability
Documentation and audit readiness

Technical Documentation Hub

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33 linked technical documents
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